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Compound of Interest

Compound Name: Methyl citrate

Cat. No.: B3326548

This document provides a detailed protocol for the synthesis of high-purity trimethyl citrate, a
versatile compound used as a non-toxic plasticizer, a precursor in organic synthesis, and an
additive in daily chemical products.[1][2][3] The described method is based on the acid-
catalyzed esterification of citric acid with methanol, which is a robust and high-yielding
procedure.[4][5]

Introduction

Trimethyl citrate (TMC) is the trimethyl ester of citric acid. Its synthesis is typically achieved
through the direct esterification of citric acid with methanol in the presence of an acid catalyst.
Key to achieving high purity and yield is the effective removal of water, a byproduct of the
reversible esterification reaction, which drives the equilibrium towards product formation. This
protocol employs p-toluenesulfonic acid as a catalyst and utilizes a multi-stage reaction and
distillation process to ensure the removal of water, leading to a product with purity exceeding
98%.

Principle of the Method

The synthesis of trimethyl citrate involves the reaction of the three carboxylic acid groups of
citric acid with three molecules of methanol. This esterification is an equilibrium-limited
reaction. By using an acid catalyst, such as p-toluenesulfonic acid, the reaction rate is
increased. The continuous removal of water, a reaction product, shifts the equilibrium towards
the formation of the desired trimethyl citrate, thereby increasing the overall yield. Subsequent
purification by crystallization yields a high-purity solid product.
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Experimental Protocol

Materials and Equipment:

« Citric acid (technical grade, containing crystal water)
e Methanol

e p-Toluenesulfonic acid (containing one crystal water)
e Pure water

» Reaction flask (e.g., three-neck flask)

» Reflux condenser

« Distillation apparatus

e Heating mantle

o Magnetic stirrer

o Beaker

e Buchner funnel and filter paper

e Drying oven

Procedure:

e Reaction Setup: In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of
methanol, and 28 g of p-toluenesulfonic acid.

 First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.

» Water Removal: After the reflux period, distill the mixture at normal pressure to recover
methanol and remove the water generated during the esterification.
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o Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml
of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of
adding methanol, refluxing, and distilling to remove water for a total of 5 cycles. This multiple
reaction-distillation approach is crucial for driving the reaction to completion.

o Methanol Recovery: After the final reflux, distill the mixture under normal pressure to recover
the excess methanol.

o Crystallization: To the remaining residue, add 100 ml of pure water. Heat and stir the mixture
until all the material is completely dissolved.

e Product Isolation: Pour the hot solution into a beaker and allow it to cool to room temperature
to induce crystallization.

 Purification: Filter the resulting crystals using a Buchner funnel. Wash the crystals with pure
water to remove any remaining impurities.

e Drying: Dry the purified crystals in a drying oven to obtain the final trimethyl citrate product.

Data Presentation

Table 1: Reagents and Reaction Conditions for Trimethyl Citrate Synthesis

Parameter Value Reference
Citric Acid 875 g (technical grade)
Methanol (initial) 1000 ml

Methanol (subsequent
150 ml (per cycle)

additions)

Catalyst p-Toluenesulfonic acid (28 g)
Reaction Time (per cycle) 5 hours

Number of Cycles 5

Table 2: Physical and Chemical Properties of Trimethyl Citrate
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Property Value Reference(s)
Molecular Formula CoH1407

Molecular Weight 234.20 g/mol

Appearance White to off-white crystals

Melting Point 75-82 °C

Boiling Point ~176 °C at 16 mmHg

Solubility in Water 53.2 g/L at 20°C

Purity (achieved by protocol) >98%

Yield (achieved by protocol) >80%

Table 3: Alternative Catalysts for Trimethyl Citrate Synthesis

Catalyst Conditions Yield Purity Reference(s)
Anhydrous

Thionyl chloride methanol, 0°Cto  98% Not Specified
room temp.

Molar ratio of
) i citric acid to N
Solid Acid 91% Not Specified
methanol 1:4.5-

1:5, 5h reaction

Sulfuric acid Reflux Not Specified Not Specified
] Toluene as
Sodium ) )
water-carrying 89.6% High

hydrogen sulfate
agent, 160°C, 6h

Experimental Workflow and Signaling Pathways
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Experimental Workflow for High-Purity Trimethyl Citrate Synthesis

Esterification Reaction

1. Mix Reactants
(Citric Acid, Methanol, p-Toluenesulfonic Acid)

l

2. Heat to Reflux (5h)

;

3. Distill to Remove Water & Methanol

;

4. Add Fresh Methanol

;

5. Repeat Reflux and Distillation (4x)

;

6. Final Methanol Recovery

Purification
A/

7. Dissolve in Hot Water

:

8. Cool to Crystallize

:

9. Filter and Wash with Water

:

10. Dry the Product

\ 4
High-Purity
Trimethyl Citrate

Click to download full resolution via product page

Caption: Synthesis and purification workflow for trimethyl citrate.
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Characterization

The final product can be characterized by its melting point, which should be in the range of 76-
79°C. Further confirmation of the molecular structure can be obtained through infrared (IR)
spectroscopy and comparison with a standard spectrum of trimethyl citrate. The purity can be
assessed using techniques such as gas chromatography (GC).

Safety Precautions

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Methanol is flammable and toxic; handle with care.

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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